2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the use of trifunctional reagents that allow the introduction of a three-carbon moiety to amine-substrates. For instance, 2-ethoxymethylene-3-oxobutanenitrile has been utilized in the synthesis of heterocycles with biological activity . Although the synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is not explicitly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile has been characterized using various analytical techniques. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using single-crystal X-ray diffraction, revealing a triclinic unit cell and intermolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile.
Chemical Reactions Analysis
The reactivity of nitrile-containing compounds is highlighted by their ability to undergo reactions with hydrazines and other dinitrogen nucleophiles, leading to the formation of substituted pyrazoles and fused pyrimidines . These reactions are indicative of the potential chemical transformations that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile could undergo, given its structural similarity to the compounds studied.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as FT-IR, 1H NMR, UV-Vis, TGA, and DTA . These compounds exhibit thermal stability and specific wavelength absorption, which are important characteristics that can be investigated for 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile as well. The biological activity of the synthesized heterocycles against various microorganisms and tumor cells suggests that 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile may also possess interesting biological properties .
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Heterocycles : Derivatives of 3-oxobutanenitrile are utilized in synthesizing various heterocycles. For instance, 2-arylidene-3-oxobutanenitrile derivatives were prepared through Knoevenagel condensation and used to synthesize 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the compound's utility in complex organic syntheses (Han et al., 2015).
Formation of Pyrazoles and Pyrimidines : Research has shown the reactivity of 4-Phenyl-3-oxobutanenitrile derivatives in forming a variety of polyfunctionally substituted heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines (Khalik, 1997).
Biological Activity : Compounds synthesized from 2-ethoxymethylene-3-oxobutanenitrile demonstrated biological activity against bacteria, fungi, and tumor cells, highlighting its potential in pharmaceutical applications (Černuchová et al., 2005).
Benzothiazole Derivatives : 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile was used to synthesize new benzothiazole derivatives, showing the versatility of 3-oxobutanenitrile in forming useful chemical compounds (Zaki et al., 2006).
Characterization and Properties
Crystal Structure Analysis : The crystal structure of 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile N,N-dimethylformamide solvate was determined, contributing to the understanding of molecular structures in organic chemistry (Shi et al., 2004).
Optical Properties of Derivatives : Studies on the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, which include compounds derived from 3-oxobutanenitrile, have been conducted to understand their potential in photovoltaic applications (Zeyada et al., 2016).
Photovoltaic Properties : Research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication further demonstrates the potential of these compounds in electronics and renewable energy sectors (Zeyada et al., 2016).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-6(14)8(5-13)7-2-3-9(11)10(12)4-7/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRJWFLOZMCQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545223 |
Source
|
Record name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |
CAS RN |
6097-31-0 |
Source
|
Record name | α-Acetyl-3,4-dichlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6097-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.